![molecular formula C5H5IN2O2 B2973498 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 861553-53-9](/img/structure/B2973498.png)
4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Iodo-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the linear formula C5H5IN2O2 . It is a white to almost white crystalline powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, can be achieved through various methods. One such method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of NaHCO3, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . Other methods include the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid can be represented by the InChI code 1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) and the InChI key SZRMOKQNOJYMNK-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives, including 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates, providing functionalized pyrazoles . They can also undergo selective N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis
4-Iodo-3-methyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 252.01 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Heterobiaryls
“4-Iodo-3-methyl-1H-pyrazole-5-carboxylic acid” can be used as an intermediate in the synthesis of heterobiaryls. This process often involves indium-mediated reactions, which are crucial for creating compounds that have various applications in pharmaceuticals and materials science .
Iodination Reactions
This compound undergoes iodination to yield di-iodo and tri-iodo pyrazoles. These reactions are significant in the field of synthetic chemistry, where iodinated compounds serve as key intermediates for further chemical transformations .
Inhibition of D-Amino Acid Oxidase
While not directly related to “4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid”, a similar compound, “3-Methyl-1H-pyrazole-5-carboxylic acid”, is known to inhibit D-amino acid oxidase, which suggests potential applications in protecting cells from oxidative stress .
Antifungal Activity
Pyrazole derivatives have been synthesized and tested against phytopathogenic fungi. The antifungal activity of these compounds indicates their potential use in developing new fungicides or treatments for fungal infections .
Regioselective Synthesis
The regioselective synthesis of pyrazoles is an important application in organic chemistry. This process can be catalyzed by various agents, such as Nano-ZnO, and is used to create a wide range of pyrazole derivatives with potential pharmaceutical applications .
Mechanism of Action
While the specific mechanism of action for 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is not mentioned in the search results, it’s worth noting that amide compounds, which include pyrazole derivatives, are known to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .
Safety and Hazards
While specific safety and hazard information for 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is not available, general precautions for handling similar compounds include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
The future directions for 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid and similar compounds could involve further studies on their potential applications. For instance, some pyrazole derivatives have shown promising antifungal activity , and others have been used in the development of novel highly efficient amide fungicides .
properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVWPKJXICZKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid |
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